Product packaging for Bis(4-(vinyloxy)butyl) succinate(Cat. No.:CAS No. 135876-32-3)

Bis(4-(vinyloxy)butyl) succinate

Cat. No.: B144196
CAS No.: 135876-32-3
M. Wt: 314.37 g/mol
InChI Key: XUEAJYHEEJKSLM-UHFFFAOYSA-N
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Description

Overview of Reactive Vinyl Ether Monomers in Polymer Synthesis

Vinyl ethers are a class of organic monomers featuring a vinyl group attached to an oxygen atom, with the general structure -CH2=CH(OR), where 'R' can be an alkyl or aryl group. material-properties.orgwikipedia.org These monomers are particularly notable for their high reactivity in cationic polymerization, a process typically initiated by Lewis acids like boron trifluoride. material-properties.orgwikipedia.org The polymerization of vinyl ethers can be controlled to produce polymers with specific molecular weights and low dispersity, a characteristic of living cationic polymerization. researchgate.net This level of control allows for the synthesis of well-defined polymer architectures.

Compared to other common monomers like acrylates and methacrylates, vinyl ethers offer distinct advantages, including low allergenicity and toxicity. nih.govrsc.org They undergo rapid polymerization, which is a desirable trait for industrial processes. nih.gov The properties of polyvinyl ethers (PVEs) can be tailored by altering the 'R' group. For instance, poly(methyl vinyl ether) is water-soluble and biocompatible, finding use in medical and cosmetic applications. material-properties.org In contrast, bulkier alkyl groups like isobutyl or butyl lead to more chemically resistant and robust polymers used in industrial applications such as adhesives and coatings. material-properties.orgconnectchemicals.com The flexibility and strong adhesive properties of PVEs make them suitable for pressure-sensitive adhesives and specialty tapes. specialchem.com

The synthesis of vinyl ether monomers can be challenging, which has historically limited their widespread availability compared to acrylates. nih.gov However, recent advancements, including enzymatic synthesis routes, are providing more sustainable and efficient methods for their production. nih.govrsc.org Divinyl ethers, which contain two vinyl ether functionalities, act as cross-linkers, leading to the formation of polymer networks with tailored properties. researchgate.nettaylorandfrancis.com The choice of the divinyl ether cross-linker, whether rigid or flexible, significantly influences the final polymer structure. taylorandfrancis.com

Significance of Succinate (B1194679) Esters in Biodegradable and Sustainable Polymers

Succinate esters are gaining significant attention in the development of biodegradable and sustainable polymers. The ester bonds within their structure are susceptible to hydrolysis by microorganisms, making polymers derived from them biodegradable in environments like soil and water. mdpi.com Poly(butylene succinate) (PBS) is a prime example of a commercially relevant aliphatic polyester (B1180765) synthesized from succinic acid and 1,4-butanediol (B3395766). mdpi.comunive.it PBS is known for its favorable mechanical properties, good processability, and thermal resistance, making it a viable alternative to conventional, non-biodegradable plastics in applications such as packaging films and agricultural materials. mdpi.comresearchgate.net

A key driver for the interest in succinate-based polymers is the potential for sourcing the raw materials from renewable resources. unive.it Succinic acid can be produced through the fermentation of sugars, contributing to the development of fully bio-based polymers. unive.itresearchgate.net The biodegradability of these polyesters can be tuned by copolymerization. For instance, incorporating other dicarboxylic acids like adipic acid or introducing unsaturation with fumaric acid can alter the crystallinity and flexibility of the polymer chain, thereby influencing the rate of degradation. researchgate.net Research has shown that the enzymatic degradation of these copolyesters is highly dependent on their composition and crystalline structure. researchgate.net

The combination of biodegradability and desirable physical properties has led to extensive research into PBS and its copolymers for various applications. While primarily used for packaging, their biocompatibility has also opened up avenues in the biomedical field for applications like drug delivery systems and tissue engineering scaffolds. unive.it The development of poly(ester amide)s from succinic acid and amino acids further broadens the scope of these materials, creating high-performance, biodegradable polymers with potential for industrial-scale production. acs.org

Rationale and Scope of Academic Research on Bis(4-(vinyloxy)butyl) succinate

The academic interest in a hybrid monomer like this compound stems from the desire to combine the advantageous properties of both vinyl ethers and succinate esters into a single molecule. This bifunctional monomer possesses two reactive vinyl ether groups, making it suitable for rapid cationic polymerization and cross-linking, and a central succinate ester linkage, which can impart biodegradability to the resulting polymer network.

The synthesis of such vinyl ether esters has traditionally been complex due to the acid-labile nature of the vinyl ether group, which is susceptible to side reactions in the presence of carboxylic acids. nih.gov However, innovative and more sustainable enzymatic methods, using catalysts like Candida antarctica lipase (B570770) B, have been developed to synthesize bifunctional vinyl ether esters with high efficiency and purity. nih.govrsc.org This approach allows for the direct use of carboxylic acids, like succinic acid, and hydroxyl vinyl ethers, such as 1,4-butanediol vinyl ether, in a one-pot synthesis. nih.gov

Research in this area focuses on synthesizing these monomers and subsequently polymerizing them, often through photoinitiated cationic polymerization, to form cross-linked polymer films or thermosets. nih.govrsc.org The resulting polymers are of interest for applications where both rapid curing and biodegradability are desired, such as in coatings, adhesives, and potentially in biomedical materials. The structure of this compound allows for the creation of a polymer network where the biodegradable ester linkages are uniformly distributed. The degradation of these networks would likely proceed via hydrolysis of the succinate ester bonds, breaking the cross-links and leading to the breakdown of the material into smaller, potentially non-toxic components. The scope of research includes characterizing the synthesized monomers and polymers, studying the polymerization kinetics, and evaluating the mechanical and thermal properties of the final materials, as well as their degradation behavior.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O6 B144196 Bis(4-(vinyloxy)butyl) succinate CAS No. 135876-32-3

Properties

IUPAC Name

bis(4-ethenoxybutyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O6/c1-3-19-11-5-7-13-21-15(17)9-10-16(18)22-14-8-6-12-20-4-2/h3-4H,1-2,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEAJYHEEJKSLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCCCOC(=O)CCC(=O)OCCCCOC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390614
Record name Bis[4-(vinyloxy)butyl] succinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135876-32-3
Record name 1,4-Bis[4-(ethenyloxy)butyl] butanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135876-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis[4-(vinyloxy)butyl] succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Precursor Engineering of Bis 4 Vinyloxy Butyl Succinate

Established Chemical Synthesis Routes

Conventional synthesis of Bis(4-(vinyloxy)butyl) succinate (B1194679) primarily relies on well-established esterification reactions. These methods typically involve the use of acid catalysts to facilitate the reaction between a carboxylic acid and an alcohol.

The reaction proceeds in two steps: the formation of the monoester, (4-(vinyloxy)butyl) hydrogen succinate, followed by the esterification of the second carboxylic acid group to yield the desired Bis(4-(vinyloxy)butyl) succinate. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield of the diester.

It is important to note that the vinyl ether group is sensitive to acidic conditions and can undergo side reactions, such as hydrolysis or polymerization. nih.govresearchgate.net Therefore, careful selection of the catalyst and reaction conditions is crucial to preserve the integrity of the vinyl ether functionality.

Table 1: Reactants for the Synthesis of this compound

Reactant Chemical Formula Role
Succinic Acid C₄H₆O₄ Dicarboxylic acid backbone
4-(vinyloxy)butan-1-ol C₆H₁₂O₂ Alcohol with vinyl ether group

A variety of catalyst systems can be employed for the conventional synthesis of this compound. These catalysts are typically strong acids that protonate the carbonyl oxygen of the succinic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Commonly used homogeneous catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). core.ac.uk While effective, these catalysts can be difficult to separate from the reaction mixture and can lead to corrosion issues.

Heterogeneous catalysts offer an advantage in terms of ease of separation and potential for reuse. Examples of solid acid catalysts that have been used for the esterification of succinic acid include cation-exchanged montmorillonite clays, such as Al³⁺-montmorillonite. core.ac.uk These catalysts have been shown to be effective for the esterification of succinic anhydride with phenols, suggesting their potential applicability for the synthesis of this compound. core.ac.uk The catalytic activity of these materials is related to the charge-to-radius ratio of the metal cations. core.ac.uk Other heterogeneous catalysts that have been explored for succinic acid esterification include zeolites and sulfonated carbons. researchgate.net

Sustainable and Enzymatic Synthesis Approaches

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. Enzymatic catalysis, in particular, offers several advantages over conventional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact.

A significant advancement in the synthesis of vinyl ether esters is the use of lipases as biocatalysts. nih.govresearchgate.net Specifically, immobilized Candida antarctica lipase (B570770) B (CALB) has been shown to be a highly efficient catalyst for the direct esterification of carboxylic acids with hydroxyl-functional vinyl ethers. nih.govresearchgate.net This enzymatic approach is particularly advantageous for the synthesis of this compound because it avoids the harsh acidic conditions of conventional methods that can degrade the acid-labile vinyl ether group. nih.govresearchgate.net

The enzyme catalyzes the acylation of the alcohol, 4-(vinyloxy)butan-1-ol, with succinic acid. The high selectivity of the enzyme allows the reaction to proceed under mild conditions, preserving the vinyl ether functionality. nih.govresearchgate.net This method represents a more sustainable alternative as it can be performed in a one-pot synthesis, often without the need for organic solvents ("in bulk"), and the immobilized enzyme can be easily recovered and reused. nih.govresearchgate.net

To achieve high conversion rates in the lipase-catalyzed synthesis of this compound, several reaction parameters need to be optimized. Research on the enzymatic synthesis of similar vinyl ether esters has shown that high conversions (often exceeding 90%) can be achieved in relatively short reaction times, sometimes in less than an hour. nih.govresearchgate.net

Key parameters for optimization include:

Temperature: The reaction can be performed over a broad temperature range, typically from room temperature up to 90°C. nih.govresearchgate.net

Solvent: While the reaction can be carried out in bulk, various organic solvents can also be used. nih.govresearchgate.net

Enzyme Concentration: The amount of immobilized lipase will influence the reaction rate.

Water Removal: Although enzymatic reactions are often performed in aqueous environments, in the case of esterification, the removal of the water byproduct can shift the equilibrium towards the product side, thus increasing the yield.

Studies on the esterification of succinic acid with ethanol using CALB have highlighted the significant impact of water activity on the reaction equilibrium. nih.gov

Table 2: Comparison of Synthesis Approaches for Vinyl Ether Esters

Feature Conventional Chemical Synthesis Enzymatic Synthesis
Catalyst Strong acids (e.g., H₂SO₄, p-TsOH), solid acids Immobilized Lipase (e.g., CALB)
Reaction Conditions High temperatures, often requires harsh acidic conditions Mild temperatures (22-90°C), neutral pH
Selectivity Can have side reactions with the vinyl ether group High selectivity, preserves vinyl ether group
Sustainability Generates acidic waste, catalyst removal can be difficult Biocatalyst is reusable, can be solvent-free, environmentally benign
Conversion Variable, dependent on equilibrium and conditions High conversions (>90%) achievable

Precursor Chemistry and Raw Material Selection

Succinic Acid: Succinic acid is a dicarboxylic acid that can be produced from both petrochemical feedstocks and through biotechnological routes. Bio-based succinic acid, derived from the fermentation of sugars, is becoming an increasingly important platform chemical, offering a renewable alternative to its petroleum-derived counterpart.

4-(vinyloxy)butan-1-ol: This precursor, also known as 1,4-butanediol (B3395766) monovinyl ether, is a bifunctional molecule containing both a hydroxyl group and a vinyl ether group. It can be synthesized by the reaction of 1,4-butanediol with acetylene (B1199291). chemsrc.com The selective vinylation of one of the hydroxyl groups in 1,4-butanediol is a key step in its production. 4-(vinyloxy)butan-1-ol is used as a reactive diluent and a monomer in various applications. guidechem.comechemi.com

The choice of precursors can influence the sustainability profile of the final product. The use of bio-based succinic acid, for example, would lead to a this compound with a higher renewable carbon content.

Design Principles for Functionalized Vinyl Ether Monomers

The design of functionalized vinyl ether monomers, such as this compound, is a strategic process guided by the desired properties of the final polymer. The molecular architecture of these monomers is meticulously planned to influence reactivity, flexibility, thermal stability, and other performance characteristics of the resulting materials. The key design considerations revolve around the nature of the vinyl ether group, the structure of the spacer or backbone, and the incorporation of specific functional groups.

Vinyl ethers are particularly suited for cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center. nih.gov This high reactivity allows for rapid polymerization under various conditions, including in the presence of external stimuli like heat or light. semanticscholar.org The choice of initiator and catalyst systems is crucial in controlling the polymerization process, with developments in cationic reversible addition-fragmentation chain transfer (RAFT) polymerization offering enhanced control over molecular weight and dispersity. semanticscholar.orgnih.gov

The structure of the spacer connecting the vinyl ether groups in divinyl ether monomers plays a critical role in determining the properties of the crosslinked polymer. taylorandfrancis.com In this compound, the molecule is composed of a central succinate group linked to two 4-(vinyloxy)butyl units. This design incorporates several key features:

Flexibility: The linear butyl chains and the succinate ester group impart significant flexibility to the monomer. When polymerized, this flexibility is transferred to the polymer network, which can be advantageous for applications requiring materials that are not brittle, such as coatings and adhesives. taylorandfrancis.com In contrast, rigid spacers, like those derived from bisphenol A, tend to produce harder, more rigid polymers. taylorandfrancis.com

Polarity and Adhesion: The presence of ester and ether functionalities increases the polarity of the monomer and the subsequent polymer. This polarity can enhance adhesion to various substrates, a desirable characteristic for coatings and adhesives.

Potential for Biodegradability: The ester linkages within the succinate core are susceptible to hydrolysis. This feature is intentionally designed into some polymers to promote biodegradability, making them more environmentally benign. Poly(butylene succinate) (PBS), a related polyester (B1180765), is known for its biodegradability. mdpi.comnih.gov

The selection of precursors is fundamental to engineering the final monomer. For this compound, the synthesis would logically involve precursors such as succinic acid (or its derivatives like succinyl chloride) and 4-(vinyloxy)butan-1-ol. The synthesis of PBS often involves the esterification of succinic acid and 1,4-butanediol. mdpi.comresearchgate.net A similar esterification process could be envisioned for the synthesis of the target monomer.

The length and nature of the spacer between the functional groups can also influence thermal properties like the glass transition temperature (Tg). researchgate.net Longer, more flexible chains tend to lower the Tg, resulting in softer, more rubbery materials at room temperature. slideshare.net Conversely, the incorporation of bulky or rigid structures, such as aromatic rings or adamantane groups, can significantly increase the Tg and enhance thermal stability. researchgate.netslideshare.net

The table below illustrates how different structural components in vinyl ether monomers can be chosen to achieve specific polymer properties.

Design FeatureStructural Example in MonomerResulting Polymer Property
Reactivity Vinyl Ether GroupHigh reactivity in cationic polymerization
Flexibility Long aliphatic chains (e.g., butyl group), Ether linkagesLower Tg, increased ductility
Rigidity Aromatic rings (e.g., bisphenol A), Cyclic structuresHigher Tg, increased hardness and thermal stability
Adhesion Ester groups, Ether groupsEnhanced adhesion to polar substrates
Biodegradability Ester linkages (e.g., succinate group)Potential for hydrolytic degradation

The design principles for functionalized vinyl ether monomers are a clear example of structure-property relationships in polymer science. semanticscholar.orgnih.gov By carefully selecting the building blocks—the reactive groups, the spacer, and other functionalities—chemists can create monomers like this compound to meet the specific demands of advanced material applications, from flexible coatings to potentially biodegradable plastics. The stereochemistry of the polymer can also be controlled through the design of chiral catalysts, leading to materials with highly ordered structures and unique properties. unc.eduunc.edu

Polymerization Mechanisms and Kinetics of Bis 4 Vinyloxy Butyl Succinate

Cationic Polymerization Pathways

Cationic polymerization is the most effective and widely studied method for the polymerization of vinyl ethers. nih.govnih.gov The electron-donating nature of the oxygen atom in the vinyl ether group stabilizes the propagating carbocation, making it highly susceptible to this type of polymerization.

The synthesis of high-molecular-weight polyacetals from Bis(4-(vinyloxy)butyl) succinate (B1194679) can be achieved through acid-catalyzed step-growth polyaddition. acs.org This process typically involves the reaction of a diol with a divinyl ether in the presence of an acid catalyst. acs.org In the context of Bis(4-(vinyloxy)butyl) succinate, this could involve its reaction with a diol or the self-polyaddition if hydroxyl end groups are present in the oligomers.

The mechanism involves the protonation of the vinyl ether double bond by an acid catalyst, such as camphorsulfonic acid, to form a carbocation. acs.org This carbocation is then attacked by a hydroxyl group, leading to the formation of an acetal (B89532) linkage. acs.org The reaction proceeds in a step-growth manner, where dimers, trimers, and larger oligomers are formed, which then react with each other to build up the polymer chain. youtube.comyoutube.com The formation of high-molecular-weight polymers is dependent on achieving high monomer conversion. acs.orgyoutube.com

Efficient polymerization can occur even at low temperatures (e.g., 0 °C) and with low catalyst loading (e.g., 0.15 mol %). acs.org The use of a suitable solvent, such as dichloromethane, is often necessary to ensure the solubility of the growing polymer chains. acs.org The polymerization is typically terminated by neutralizing the acid catalyst with a base, such as a saturated aqueous solution of sodium bicarbonate. acs.org

Table 1: Reaction Parameters for Acid-Catalyzed Polyaddition of a Divinyl Ether

Parameter Value/Condition
Catalyst Camphorsulfonic Acid
Catalyst Loading 0.15 mol %
Solvent Dichloromethane
Temperature 0 °C
Reaction Time for ~100% Conversion 3 hours
Resulting Polymer Molecular Weight (Mn) ~100 kDa

Data based on the polyaddition of a dihydroxy oligo(butylene succinate) with a divinyl ether, a reaction analogous to the polymerization of this compound. acs.org

Photoinitiated cationic polymerization offers spatial and temporal control over the polymerization process and is widely used in applications like UV curing. researchgate.netnih.gov This method involves the use of a photoinitiator that, upon exposure to UV light, generates a strong acid that initiates the polymerization. researchgate.net Onium salts, such as triarylsulfonium or iodonium (B1229267) salts, are common photoinitiators for cationic polymerization. researchgate.net

The mechanism begins with the photolysis of the photoinitiator to produce a Brønsted acid. This acid then protonates the vinyl ether double bond of this compound, generating a carbocation. The propagation then proceeds as this carbocation reacts with other monomer molecules. The reactivity of the system is influenced by the type of counter-ion from the photoinitiator, with an order of reactivity often following SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻. researchgate.net

The concentration of the photoinitiator plays a crucial role in the polymerization kinetics. researchgate.net An optimal concentration exists to maximize both the rate of polymerization and the final monomer conversion. researchgate.net For instance, in the UV-induced polymerization of triethylene glycol divinyl ether, a related monomer, a photoinitiator concentration of 1% by weight was found to be most effective. researchgate.net

Table 2: Effect of Photoinitiator Concentration on Polymerization of a Divinyl Ether

Initiator Concentration (wt%) Polymerization Rate (s⁻¹) Final Conversion (%)
0.5 0.42 72.5
1.0 0.56 77.8
1.5 0.51 76.1
2.0 0.48 74.3
3.0 0.41 70.2

Data for the UV polymerization of Triethylene glycol divinyl ether with a triarylsulfonium hexafluorophosphate (B91526) initiator, demonstrating the kinetic trend applicable to divinyl ethers like this compound. researchgate.net

The kinetics of cationic polymerization of vinyl ethers can be complex, often characterized by a rapid reaction rate. nih.govnih.gov In living cationic polymerization systems, the number-average molecular weight (Mn) of the resulting polymer increases linearly with monomer conversion, and the molecular weight distribution is narrow. rsc.orgacs.org

Kinetic studies often monitor the disappearance of the monomer concentration over time. nih.gov The rate of polymerization is dependent on the concentration of the monomer and the active cationic species. libretexts.org In well-controlled systems, a linear relationship between ln([M]₀/[M]) and time is observed, indicating first-order kinetics with respect to the monomer concentration. rsc.org

The evolution of molecular weight is a key indicator of a controlled polymerization process. rsc.orgacs.org For a living polymerization, the degree of polymerization is directly proportional to the ratio of the initial monomer concentration to the initial initiator concentration. libretexts.org However, chain transfer reactions, which are common in cationic polymerization, can limit the molecular weight and broaden the molecular weight distribution. nih.gov

Radical Polymerization Pathways

While cationic polymerization is the dominant mechanism for vinyl ethers, understanding the potential for radical polymerization is also important.

Alkyl vinyl ethers, such as the vinyl ether moieties in this compound, are generally considered to be non-polymerizable via free-radical mechanisms. psu.edursc.org This is due to the high electron density of the double bond, which makes it less reactive towards radical attack, and the instability of the resulting radical.

However, radical polymerization of vinyl ethers can be induced under specific conditions:

Copolymerization with Electron-Deficient Monomers: Vinyl ethers can readily copolymerize with electron-poor olefins. psu.edu This often proceeds through the formation of an electron donor-acceptor (EDA) complex. psu.edu

Activation by Lewis Acids: Complexation of the vinyl ether with a Lewis acid can reduce the electron density of the vinyl group, making it more susceptible to radical attack. rsc.org

Specialized Initiators: Certain initiating systems may promote the radical polymerization of vinyl ethers.

For the homopolymerization of a simple divinyl ether like this compound, standard free-radical initiators like AIBN or benzoyl peroxide are generally ineffective. psu.edu

Direct comparative kinetic studies of the homopolymerization of this compound via radical and cationic pathways are not extensively reported in the literature. This is largely because the radical homopolymerization of this monomer is not a favorable process.

The kinetics of cationic polymerization are significantly faster than any potential radical polymerization. The high reactivity of the carbocationic propagating species in cationic polymerization leads to rapid chain growth. nih.gov In contrast, the reluctance of the vinyl ether double bond to react with free radicals results in very slow or negligible polymerization rates under typical radical polymerization conditions.

In essence, a qualitative comparison shows that cationic polymerization is a highly efficient and rapid process for this compound, leading to high molecular weight polymers. Radical polymerization, on the other hand, is not a viable pathway for the homopolymerization of this monomer without the use of specialized co-monomers or activating agents.

Crosslinking Chemistry and Network Formation

The difunctional nature of this compound is key to the formation of a crosslinked polymer network. rsc.org During polymerization, the monomer acts as a crosslinking agent, connecting polymer chains to form a three-dimensional structure. rsc.org

A significant feature of polymer networks derived from vinyl ethers is the nature of the linkages formed, particularly under cationic or acidic conditions. The polymerization of vinyl ethers in the presence of an alcohol or diol can lead to the formation of acetal linkages. In the context of a divinyl ether like this compound, if the polymerization is carried out with a diol comonomer, the resulting network will contain acetal groups as crosslinks.

These acetal linkages are known to be acid-labile, meaning they can be cleaved under acidic conditions. rsc.org This property can be exploited to create degradable polymer networks. The degradation of the network occurs through the hydrolysis of the acetal crosslinks, breaking down the polymer structure into smaller, soluble fragments. This characteristic is of interest for applications requiring controlled degradation, such as in certain biomedical or environmental contexts.

The multifunctionality of the monomers used in a polymerization reaction has a direct and profound impact on the crosslink density and topology of the resulting polymer network. rsc.orgresearchgate.net this compound is a difunctional monomer, meaning each molecule has two reactive vinyl ether groups.

During polymerization, both vinyl ether groups can react, leading to the formation of a crosslinked network. The concentration of the difunctional monomer in the formulation directly influences the crosslink density of the final polymer. researchgate.net A higher concentration of this compound, relative to any monofunctional monomers, will result in a more tightly crosslinked network. researchgate.net

The crosslink density is a critical parameter that determines many of the macroscopic properties of the polymer, including its mechanical strength, stiffness, solvent swelling behavior, and thermal stability. youtube.comresearchgate.net A higher crosslink density generally leads to a more rigid material with a higher modulus and reduced swelling in solvents. youtube.comresearchgate.net The topology of the network, which describes how the polymer chains are interconnected, is also dictated by the functionality of the monomers and the polymerization conditions. tandfonline.com

Copolymerization Research of Bis 4 Vinyloxy Butyl Succinate Derivatives

Copolymerization with Maleimide Derivatives

The copolymerization of divinyl ethers, such as Bis(4-(vinyloxy)butyl) succinate (B1194679), with maleimide derivatives is an area of active research, particularly in the field of photopolymerization. This process often results in the formation of alternating copolymers with desirable thermal and mechanical properties.

Light-Induced Copolymerization Kinetics

The photo-induced copolymerization of vinyl ether and maleimide systems can proceed rapidly without the need for a photoinitiator. usm.edu In such systems, the initiating radicals are predominantly formed through hydrogen abstraction by the excited maleimide molecules. usm.edu For stoichiometric mixtures of maleimide and vinyl ether, the polymerization can be completed within seconds upon exposure to UV radiation. usm.edu The reaction kinetics are significantly influenced by the monomer feed composition. Real-time infrared spectroscopy is a common technique used to monitor the high-speed copolymerization of these systems. researchgate.net

The propagation rate constant for the copolymerization of vinyl ethers and maleimides has been found to be approximately double that of maleimide homopolymerization. usm.edu The kinetic chain length in these polymerizations can be on the order of 10³. usm.edu It is important to note that while these findings are for general vinyl ether/maleimide systems, they provide a foundational understanding applicable to Bis(4-(vinyloxy)butyl) succinate.

Monomer Feed Composition Effects on Alternating Copolymerization

The composition of the monomer feed plays a critical role in determining the structure of the resulting copolymer. researchgate.net When the vinyl ether monomer is in excess, the two monomers tend to react at similar rates, leading to the formation of an alternating copolymer. usm.eduusm.edu This alternating sequence is a result of the electron-donating nature of the vinyl ether and the electron-accepting nature of the maleimide.

Conversely, if the maleimide monomer is in excess, both copolymerization and homopolymerization of the maleimide occur concurrently. usm.edu This results in a copolymer that contains isolated vinyl ether units within a polymaleimide backbone. usm.edu The control over the monomer feed ratio is, therefore, a crucial parameter for tailoring the final polymer architecture and properties. The use of reversible addition-fragmentation chain transfer (RAFT) polymerization has also been explored to synthesize well-defined alternating copolymers of functionalized vinyl ethers and maleimides, offering good control over molecular weight and achieving a narrow molecular weight distribution. mdpi.comnih.gov

Polyaddition Copolymerization with Oligo(butylene succinate)s

The polyaddition of this compound with dihydroxy oligo(butylene succinate)s (OBS) presents a versatile method for creating biodegradable polyesters with periodically distributed labile acetal (B89532) linkages.

Synthesis of Poly(OBS-acetal)s with Periodically Distributed Acetal Linkages

The synthesis of poly(OBS-acetal)s is achieved through the step-growth polymerization of monodisperse dihydroxy oligo(butylene succinate)s with divinyl ethers. usm.edu This process allows for the creation of polymers with well-defined, crystallizable OBS segments linked by acetal spacers. usm.edu The resulting poly(OBS-acetal)s exhibit semicrystalline properties similar to poly(butylene succinate) (PBS). usm.edu A key feature of these polymers is the presence of acetal linkages that can be selectively cleaved under acidic conditions, facilitating rapid depolymerization into smaller, more readily degradable oligomers. usm.edu

The synthesis process for the OBS macromonomers often involves an efficient protection-deprotection strategy to yield monodisperse diols with precisely controlled molecular weights. usm.edu These are then polymerized with a divinyl ether in a step-growth fashion. usm.edu

Control of Molecular Weight and Chain Extension

High-molecular-weight poly(OBS-acetal)s, with number-average molecular weights (Mn) exceeding 100,000 Da, can be successfully synthesized. usm.edu The control of molecular weight in such polyaddition reactions is critical for achieving desired material properties. The synthesis of the initial oligo(butylene succinate)s with varying molecular weights is a key step. This can be achieved by adjusting the reaction conditions during the synthesis of OBS from succinic acid and 1,4-butanediol (B3395766). mdpi.comkpi.ua Oligomers with weight-average molecular weights (Mw) ranging from a few thousand to tens of thousands of g·mol⁻¹ have been successfully produced. mdpi.comkpi.ua

The chain extension of the resulting hydroxyl-terminated butylene succinate oligomers is then carried out with the divinyl ether. The stoichiometry of the reactants plays a crucial role in controlling the final molecular weight of the poly(OBS-acetal).

Table 1: Examples of Oligo(butylene succinate) Molecular Weights

Sample Weight-Average Molecular Weight (Mw) (g·mol⁻¹) Polydispersity Index (Ð)
OBS-L 2050 1.7-1.8
OBS-M 16150 1.7-1.8

Data sourced from studies on the synthesis of fully bio-based butylene succinate oligomers. mdpi.comkpi.ua

Graft Copolymerization Strategies

Graft copolymerization offers another avenue to modify the properties of polymers by attaching side chains of a different chemical nature to a main polymer backbone. For a monomer like this compound, its vinyl groups can potentially be utilized in various grafting strategies. The primary methods for synthesizing graft copolymers include "grafting-from," "grafting-onto," and "grafting-through" techniques. mdpi.com

In the "grafting-from" approach, initiating sites are created along a polymer backbone from which the graft chains are grown. For a backbone containing this compound units, these vinyl groups could potentially be modified to act as initiation sites for the polymerization of another monomer.

The "grafting-onto" method involves the attachment of pre-formed polymer chains with reactive end groups onto a polymer backbone with complementary functional groups. In this context, a polymer backbone could be functionalized with groups that can react with the vinyl ether moieties of this compound, or vice versa.

The "grafting-through" technique involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. This compound itself is not a macromonomer, but it could be incorporated into a polymer backbone, and its pendant vinyl groups could potentially participate in subsequent polymerization reactions, although this is less common for vinyl ethers in radical polymerizations.

Preparation of Grafted Telechelic Polymers

Information not available.

Control of Polymer Molecular Weight During Grafting

Information not available.

Development of Advanced Copolymer Architectures

Block Copolymers Incorporating Succinate Units

Information not available.

Branched and Hyperbranched Polymer Structures

Information not available.

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of the "Bis(4-(vinyloxy)butyl) succinate" monomer and for tracking the conversion of functional groups during polymerization.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of "this compound". Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In a typical ¹H NMR spectrum of the monomer, distinct peaks corresponding to the different types of protons would be observed. For instance, the protons of the vinyl group (CH₂=CHO-) would appear in the downfield region, characteristically split into a quartet for the -O-CH= proton and a doublet of doublets for the terminal =CH₂ protons. The protons of the butyl chain (-O-CH₂-CH₂-CH₂-CH₂-O-) and the succinate (B1194679) moiety (-O-C(O)-CH₂-CH₂-C(O)-O-) would have their own specific chemical shifts and splitting patterns, allowing for unambiguous assignment.

Similarly, the ¹³C NMR spectrum provides a unique signal for each chemically distinct carbon atom. Key resonances would include those for the vinyl carbons, the ester carbonyl carbons, and the various methylene (B1212753) carbons of the butyl and succinate groups. The precise chemical shifts are sensitive to the local electronic environment, confirming the connectivity of the molecule.

¹H NMR Chemical Shift (ppm) Assignment
~6.48 (dd)=CH-O
~4.18 (dd)=CH₂ (trans)
~4.00 (dd)=CH₂ (cis)
~4.10 (t)-C(O)O-CH₂-
~3.75 (t)-O-CH₂- (vinyloxy)
~2.62 (s)-C(O)-CH₂-CH₂-C(O)-
~1.75 (m)-C(O)O-CH₂-CH₂-
~1.60 (m)-O-CH₂-CH₂- (vinyloxy)
¹³C NMR Chemical Shift (ppm) Assignment
~172.5C=O (ester)
~151.7=CH-O
~86.5=CH₂
~67.8-C(O)O-CH₂-
~64.9-O-CH₂- (vinyloxy)
~29.1-C(O)-CH₂-CH₂-C(O)-
~26.0-C(O)O-CH₂-CH₂-
~25.7-O-CH₂-CH₂- (vinyloxy)

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Fourier Transform Infrared (FTIR) spectroscopy is another essential technique for characterizing "this compound" and monitoring its polymerization. The FTIR spectrum of the monomer displays characteristic absorption bands corresponding to its specific functional groups.

Key vibrational bands for the monomer include:

C=C stretch (vinyl ether): around 1620 cm⁻¹

C-O-C stretch (vinyl ether): around 1200 cm⁻¹ and 1040 cm⁻¹

C=O stretch (ester): around 1735 cm⁻¹

C-H stretch (alkane): between 2850 and 3000 cm⁻¹

=C-H bend (vinyl): out-of-plane deformations typically below 1000 cm⁻¹

FTIR is particularly valuable for real-time monitoring of polymerization kinetics. google.com For instance, in a photopolymerization reaction, the decrease in the intensity of the vinyl C=C stretching peak at ~1620 cm⁻¹ can be followed over time. google.com This allows for the determination of the rate of polymerization and the final conversion of the vinyl ether functional groups. This real-time capability is crucial for optimizing reaction conditions such as initiator concentration and light intensity. google.com

Chromatographic Methods for Polymer Architecture Analysis

Chromatographic techniques are fundamental for determining the molecular weight and distribution of the polymers formed from "this compound".

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for analyzing the molecular weight characteristics of the resulting polymers. This technique separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules.

By using SEC/GPC, several key parameters of the polymer architecture can be determined:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Dispersity (Đ) (also known as the polydispersity index, PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A value of Đ close to 1.0 suggests a more uniform and controlled polymerization.

For example, in a controlled cationic polymerization of "this compound", SEC/GPC analysis would be used to confirm that the molecular weight increases linearly with monomer conversion and that the dispersity remains low, which are hallmarks of a living or controlled polymerization process. acs.orgrsc.org In thiol-ene polymerizations, GPC is used to track the increase in molecular weight as the step-growth reaction proceeds. nih.gov

Polymerization Method Typical Mn ( g/mol ) Typical Mw ( g/mol ) Typical Dispersity (Đ)
Cationic Polymerization5,000 - 50,0006,000 - 65,0001.1 - 1.8
Thiol-Ene Polymerization7,000 - 200,000 nih.gov10,000 - 250,0001.5 - 3.0 nih.gov

Note: These values are illustrative and depend heavily on the specific reaction conditions, such as monomer-to-initiator ratio, reaction time, and temperature.

Thermal Analysis for Polymerization Behavior and Network Properties

Thermal analysis techniques are critical for understanding the thermal transitions and stability of polymers derived from "this compound".

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions of the resulting polymers.

For polymers of "this compound", DSC can identify:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for defining the service temperature range of the material.

Melting Temperature (Tm): If the polymer is semi-crystalline, the DSC will show an endothermic peak corresponding to the melting of the crystalline domains.

Crystallization Temperature (Tc): Upon cooling from the melt, a semi-crystalline polymer will exhibit an exothermic peak as it crystallizes.

Heat of Polymerization: For photopolymerization studies, photo-DSC can be employed. In this setup, the sample is irradiated with UV light inside the DSC cell, and the exothermic heat flow associated with the polymerization reaction is measured. This provides valuable information on the reaction kinetics and the degree of cure.

The Tg of a crosslinked network formed from "this compound" will depend on the crosslink density. For instance, in a thiol-ene polymerization, a higher degree of conversion and crosslinking will generally lead to a higher Tg. DSC is therefore a vital tool for correlating the polymerization chemistry with the final thermomechanical properties of the material.

Property Typical Value Range
Glass Transition Temperature (Tg)-20 °C to 60 °C
Melting Temperature (Tm)Potentially observable for semi-crystalline structures
Crystallization Temperature (Tc)Potentially observable for semi-crystalline structures

Note: The specific values of these thermal transitions are highly dependent on the polymer's molecular weight, crosslink density, and the specific polymerization method employed.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Stages

Thermogravimetric Analysis (TGA) is a fundamental technique used to evaluate the thermal stability and decomposition profile of polymeric materials. While specific TGA data for "this compound" is not extensively available in public literature, the thermal behavior of related polyesters, such as poly(butylene succinate) (PBS), provides a comparative framework. For instance, PBS generally exhibits high thermal stability with decomposition temperatures typically occurring between 300°C and 450°C. The degradation of such polyesters often proceeds in a single major step, corresponding to the breakdown of the polymer backbone.

For a hypothetical TGA analysis of a polymer derived from "this compound," one would expect to observe the onset of degradation, the temperature of maximum weight loss, and the final residual mass. The presence of the vinyloxy groups might introduce unique degradation pathways compared to standard polyesters.

Table 1: Hypothetical TGA Data for Poly[this compound]

ParameterExpected Temperature Range (°C)Description
Onset of Degradation (Tonset)250 - 350The temperature at which significant weight loss begins.
Temperature of Maximum Degradation Rate (Tmax)350 - 450The temperature at which the rate of weight loss is highest.
Final Decomposition Temperature (Tfinal)450 - 550The temperature at which the degradation process is largely complete.
Residual Mass (%)< 5The percentage of material remaining at the end of the analysis.

Note: This table is hypothetical and based on the expected behavior of similar polymers. Actual values would need to be determined experimentally.

Microstructural and Morphological Characterization

The arrangement of polymer chains on a microstructural level significantly influences the material's macroscopic properties. Techniques such as X-ray Diffraction (XRD), Polarized Light Microscopy (PLM), and Scanning Electron Microscopy (SEM) are employed to probe these features.

X-ray Diffraction (XRD) is a powerful tool for determining the crystalline structure and calculating the degree of crystallinity in polymeric materials. For a semicrystalline polymer based on "this compound," an XRD pattern would exhibit sharp peaks superimposed on a broad amorphous halo. The positions of the peaks are indicative of the crystal lattice parameters, while their intensity and width relate to the size and perfection of the crystallites.

Drawing parallels from poly(butylene succinate), which is known to be a semi-crystalline polymer, one could anticipate that polymers of "this compound" would also possess a degree of crystallinity. The specific crystal structure would depend on the polymerization conditions and the presence of the vinyloxy side groups.

Table 2: Expected XRD Peak Positions for a Semicrystalline Polymer of this compound

2θ Angle (degrees)Corresponding Crystalline Plane (hkl)
~20.5(020)
~22.0(021)
~23.5(110)
~29.0(111)

Note: This table is illustrative and based on typical peak positions for similar polyesters. Experimental verification is required.

Polarized Light Microscopy (PLM) is used to observe the birefringent structures of crystalline domains, known as spherulites, in semicrystalline polymers. The size, shape, and internal structure of these spherulites are critical to the mechanical and optical properties of the material. When a polymer derived from "this compound" is crystallized from the melt and viewed under a PLM, one would expect to see characteristic Maltese cross patterns, which are indicative of the radial arrangement of crystalline lamellae within the spherulites. The growth rate of these spherulites can be monitored as a function of temperature to study crystallization kinetics.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. For a cured or polymerized film of "this compound," SEM analysis can reveal details about surface smoothness, the presence of any phase separation in blends, the morphology of fillers or reinforcements, and the structure of fracture surfaces. For instance, in a composite material, SEM can show the quality of adhesion between the polymer matrix and the filler particles.

Spectrometric Techniques for Decomposition Product Identification

Understanding the products formed during the thermal degradation of a polymer is essential for elucidating its decomposition mechanism and for assessing its fire safety and environmental impact.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a highly sensitive technique for identifying the volatile and semi-volatile products of thermal decomposition. In this method, the polymer is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

For a polymer of "this compound," Py-GC/MS analysis would likely identify a range of products resulting from the cleavage of the ester linkages and reactions involving the vinyloxy groups. Expected products could include succinic acid derivatives, butanediol (B1596017) derivatives, and various vinyl-containing compounds. The identification of these products provides direct evidence for the degradation pathways of the polymer.

Table 3: Potential Thermal Degradation Products of Poly[this compound] Identified by Py-GC/MS

Retention Time (min)Identified Compound
(Hypothetical)Succinic anhydride
(Hypothetical)4-(Vinyloxy)butanol
(Hypothetical)Butadiene
(Hypothetical)Carbon dioxide
(Hypothetical)Various short-chain aldehydes and esters

Note: This table lists plausible degradation products. A definitive list can only be generated through experimental Py-GC/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Hydrolytic Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable analytical technique for the detailed investigation of the hydrolytic degradation of "this compound". This method's high sensitivity and specificity are crucial for separating, identifying, and quantifying the resulting degradation products, which can range from simple monomers to more complex oligomeric species. The coupling of liquid chromatography, for physical separation of analytes, with mass spectrometry, for detection based on mass-to-charge ratio (m/z), provides a comprehensive profile of the degradation process.

The hydrolytic degradation of "this compound" is anticipated to proceed primarily through the cleavage of its ester linkages, a common degradation pathway for polyesters. This process is expected to release the foundational monomer units. Furthermore, the vinyloxy groups present in the molecule may also be susceptible to hydrolysis, particularly under acidic conditions, which would lead to the formation of an unstable hemiacetal that subsequently decomposes.

While specific experimental studies on the LC-MS analysis of the hydrolytic degradation of "this compound" are not extensively documented in publicly available literature, the degradation profile can be inferred from the well-studied hydrolysis of Poly(butylene succinate) (PBS). The hydrolytic breakdown of PBS is known to yield succinic acid and 1,4-butanediol (B3395766). researchgate.net Therefore, it is highly probable that these two compounds will be primary degradation products of "this compound" as well.

In a typical LC-MS analysis, a reversed-phase chromatography column would likely be employed to separate the degradation products based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency, would be suitable.

Following separation by LC, the eluted compounds would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it is a soft ionization method that minimizes fragmentation of the parent ions. The mass spectrometer can be operated in both positive and negative ion modes to ensure the detection of a wide range of analytes. High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap, would enable the determination of the accurate mass of the degradation products, facilitating their elemental composition determination and unambiguous identification.

Expected Hydrolytic Degradation Products

The anticipated primary hydrolytic degradation products of "this compound" are detailed in the interactive table below. The table includes the compound name, molecular formula, molecular weight, and the expected mass-to-charge ratio ([M-H]⁻ or [M+H]⁺) that would be observed in the mass spectrum.

Interactive Data Table: Predicted Hydrolytic Degradation Products of this compound

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected m/z [M-H]⁻Expected m/z [M+H]⁺
Succinic acidC₄H₆O₄118.09117.03119.04
4-(Vinyloxy)butan-1-olC₆H₁₂O₂116.16115.08117.09
1,4-ButanediolC₄H₁₀O₂90.1289.0691.08
Acetaldehyde (B116499)C₂H₄O44.05-45.03
4-Hydroxybutyl vinyl etherC₆H₁₂O₂116.16115.08117.09

In addition to these primary products, various oligomeric species may also be formed, particularly in the initial stages of degradation. These could include monoesters of succinic acid with 4-(vinyloxy)butanol or 1,4-butanediol. Tandem mass spectrometry (MS/MS) would be instrumental in the structural elucidation of these larger, more complex degradation products by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. diva-portal.org This fragmentation pattern provides valuable structural information, aiding in the definitive identification of the unknown compounds.

The quantitative analysis of the degradation products over time, as determined by LC-MS, would provide crucial data on the kinetics of the hydrolytic degradation of "this compound" under different environmental conditions.

Investigation of Polymer Degradation Pathways and Mechanisms

Hydrolytic Degradation Studies of Bis(4-(vinyloxy)butyl) succinate-based Polymers

Hydrolytic degradation is a primary pathway for the breakdown of polymers containing Bis(4-(vinyloxy)butyl) succinate (B1194679). This process involves the cleavage of labile chemical bonds within the polymer backbone through the action of water. For polymers derived from this specific monomer, two principal types of bonds are susceptible to hydrolysis: ester linkages and acetal (B89532) linkages.

Cleavage of Ester and Acetal Bonds

Polymers based on this compound possess both ester and acetal bonds, each with distinct hydrolytic degradation characteristics. The ester bonds, inherent to the succinate portion of the polymer, undergo hydrolysis where water molecules attack the carbonyl group, leading to chain scission. This process is typical for aliphatic polyesters and results in the formation of carboxylic acid and alcohol end-groups. researchgate.net The rate of water uptake compared to the rate of hydrolysis determines whether this occurs as a bulk or surface phenomenon. For many polyesters, water penetrates the bulk of the material, causing a widespread decrease in molecular weight and mechanical integrity, often with a delayed onset of mass loss. nih.gov

Conversely, the acetal linkages, formed from the polymerization of the vinyloxy groups, are known to be particularly susceptible to hydrolysis under acidic conditions. nih.govnih.gov The mechanism involves a rate-determining protonation of the ether oxygen, followed by rapid hydration and decomposition of the resulting hemiacetal intermediate. researchgate.net This acid-catalyzed cleavage of acetal bonds is typically faster than water penetration into the polymer bulk, resulting in a surface erosion degradation mechanism. nih.gov The combination of these two bond types within a single polymer chain can therefore lead to complex degradation profiles, potentially combining features of both bulk and surface erosion. nih.gov

Influence of Environmental Conditions (e.g., pH, Temperature, Moisture)

The rate and extent of hydrolytic degradation are significantly influenced by environmental factors such as pH, temperature, and the availability of moisture.

pH: The pH of the surrounding environment is a critical factor. The hydrolysis of ester bonds can be catalyzed by both acids and bases. However, the acetal linkages are particularly sensitive to acidic conditions, under which their cleavage is significantly accelerated. nih.govnih.gov In neutral or basic environments, the degradation of the acetal component is much slower. nih.gov For instance, studies on related polyacetals showed gradual hydrolysis under neutral conditions, which was significantly hastened by the addition of acetic acid, while the polymer remained stable in the presence of a base like triethylamine. nih.gov

Temperature: Elevated temperatures increase the kinetic energy of both water molecules and polymer chains, leading to more frequent and energetic collisions that overcome the activation energy for bond cleavage. This accelerates the rate of hydrolysis for both ester and acetal bonds. Increased temperature enhances the rate of ester bond cleavage in polyesters like poly(butylene succinate-co-adipate) (PBSA). rsc.org

Moisture: The presence of water is essential for hydrolysis to occur. Increased moisture or humidity provides the necessary reactant for the cleavage of both ester and acetal bonds, thereby promoting the degradation process.

Environmental ConditionEffect on Ester Bond CleavageEffect on Acetal Bond Cleavage
pH Catalyzed by both acid and baseSignificantly accelerated by acid; stable in base nih.gov
Temperature Rate increases with increasing temperature rsc.orgRate increases with increasing temperature
Moisture Required for hydrolysis; rate increases with availabilityRequired for hydrolysis; rate increases with availability

Enzymatic Degradation Research

The enzymatic degradation of polymers offers a biologically mediated pathway for their breakdown, often with high specificity. For polymers containing both ester and acetal groups, the enzymatic activity is primarily directed at the ester linkages.

Identification and Efficacy of Specific Enzymes (e.g., Lipases, Cutinases)

A variety of hydrolytic enzymes, particularly those with esterase activity, are known to effectively degrade aliphatic polyesters. These enzymes catalyze the hydrolysis of ester bonds. researchgate.net

Lipases: These enzymes are widely reported to degrade polyesters like poly(butylene succinate) (PBS) and its copolymers. mdpi.comnih.govnih.gov

Cutinases: These enzymes have also shown high efficacy in degrading polyesters. In some studies, cutinase was the only enzyme tested that could completely degrade PBS films under the experimental conditions. mdpi.com

Esterases: As a broad class of enzymes, esterases catalyze the cleavage of ester bonds and have been shown to accelerate the degradation of polyesters. nih.gov

While these enzymes are highly effective at breaking down the polyester (B1180765) components, their ability to cleave the acetal bonds present in polymers derived from this compound is not well-documented. Enzymatic degradation typically proceeds via surface erosion, where the enzyme attaches to the polymer surface and catalyzes hydrolysis. nih.gov

EnzymeTarget Polymer TypeEfficacyReference
Lipase (B570770) from Pseudomonas cepaciaPoly(butylene succinate-co-dilinoleic succinate)Effective in causing mass loss, particularly in fibrous materials. nih.govchemrxiv.org
CutinasePoly(butylene succinate) (PBS)Completely degraded PBS films within 4 hours in one study. mdpi.com
Proteinase KPoly(lactic acid) (PLA)Known to degrade PLA, though results can vary with polymer stereochemistry. mdpi.com
EsterasePoly(glycerol sebacate) (PGS)Accelerated the degradation of PGS elastomers. nih.gov

Factors Affecting Enzymatic Degradation Rate and Yield

Several factors inherent to the polymer and its environment can influence the rate and yield of enzymatic degradation.

Crystallinity: The crystalline regions of a polymer are more ordered and densely packed, making them less accessible to enzymes compared to the amorphous regions. Consequently, polymers with lower crystallinity generally exhibit a higher rate of enzymatic degradation. nih.gov

Molecular Weight: The initial molecular weight of the polymer can affect its degradation. For some enzyme-polymer systems, lower molecular weight polymers may degrade more readily. researchgate.net

Surface Area: Since enzymatic degradation is a surface-mediated process, a higher surface area allows for greater enzyme access and thus a faster degradation rate. For example, fibrous polymer mats degrade significantly faster than solid films of the same material. nih.govchemrxiv.org

Temperature and pH: Enzymatic activity is highly dependent on temperature and pH. Each enzyme has an optimal temperature and pH range at which it functions most efficiently. For instance, many enzymatic degradation studies on polyesters are conducted at physiological temperatures (around 37°C) and neutral pH. nih.gov

Research on poly(butylene succinate-co-dilinoleic succinate) copolymers demonstrated the impact of material form on degradation. After 24 days of exposure to lipase, fibrous mats of a 70:30 copolymer showed approximately 40% mass loss, whereas films of the same material showed minimal degradation, highlighting the role of surface area. nih.govchemrxiv.org

Thermal Degradation Mechanisms and Kinetic Studies

Thermal degradation occurs when a polymer is exposed to elevated temperatures, leading to chemical changes and bond scission without the necessary involvement of oxygen. wikipedia.org For a polymer derived from this compound, the thermal stability would be dependent on the relative strengths of the ester and acetal linkages in its structure.

The thermal decomposition of aliphatic polyesters like PBS has been studied extensively. The primary degradation mechanism is β-hydrogen bond scission. This process involves the transfer of a hydrogen atom from the butyl portion of the chain to the carbonyl oxygen of the ester group, leading to the formation of polymer chains with vinyl and carboxylic acid end groups.

The thermal degradation of poly(vinyl ethers) can proceed through different pathways, including random chain scission and side-group elimination. wikipedia.orgresearchgate.net The specific pathway depends on the nature of the side groups. For vinyl ester resins, which share some structural similarities, the main thermal degradation begins around 280–300°C, with decomposition products including water, benzene, and styrene. mdpi.comresearchgate.net

Primary Decomposition Pathways (e.g., β-hydrogen scission)

The thermal degradation of polymers containing succinate units, such as the related and well-studied poly(butylene succinate) (PBS), primarily proceeds through a β-hydrogen scission mechanism. researchgate.net This process involves the cleavage of the ester bond through a six-membered ring transition state, leading to the formation of a carboxyl-terminated and a vinyl-terminated chain. It is highly probable that polymers synthesized from this compound also undergo this pathway due to the presence of the succinate ester groups.

In addition to β-hydrogen scission, the presence of vinyl ether groups introduces other potential degradation pathways. The vinyl ether linkage is susceptible to hydrolysis, particularly in acidic conditions, which would lead to the cleavage of the side chains and the formation of acetaldehyde (B116499) and a hydroxyl group on the butyl chain. Furthermore, photo-oxidative degradation can occur, where UV radiation in the presence of oxygen can lead to the formation of radicals on the polymer backbone, initiating a cascade of chain scission reactions. rsc.orgmdpi.com This process can result in a significant reduction in molecular weight and the formation of various oxidized byproducts. rsc.orgmdpi.comnih.gov

The table below summarizes the primary degradation pathways anticipated for polymers of this compound.

Degradation PathwayInitiating FactorDescriptionResulting Functional Groups
β-Hydrogen Scission Thermal StressCleavage of the ester linkage in the polymer backbone via a six-membered cyclic transition state. researchgate.netCarboxyl (-COOH) and Vinyl (-CH=CH₂) end groups.
Hydrolysis of Vinyl Ether Acidic Conditions, WaterAcid-catalyzed cleavage of the ether bond in the vinyloxy group.Hydroxyl (-OH) groups and Acetaldehyde.
Photo-oxidative Degradation UV Radiation, OxygenFormation of radicals on the polymer chain, leading to chain scission and oxidation. rsc.orgmdpi.comCarbonyls (aldehydes, ketones), Carboxyls, and Hydroxyls.

Kinetic Modeling using Isoconversional Methods (e.g., Vyazovkin, Friedman)

To understand the kinetics of the degradation process, isoconversional methods such as those developed by Vyazovkin and Friedman are commonly employed. nih.govresearchgate.netsciepub.comnih.gov These model-free approaches allow for the determination of the activation energy (Ea) of degradation as a function of the extent of conversion (α), without assuming a specific reaction model. nih.gov This is particularly useful for complex degradation processes that may involve multiple, competing reactions, as is expected for polymers of this compound.

The Friedman method is a differential isoconversional method, while the Vyazovkin method is an integral isoconversional method. researchgate.netsciepub.comnih.gov Both rely on thermogravimetric analysis (TGA) data obtained at different heating rates. By analyzing the shift in the temperature at which a specific degree of conversion is reached at different heating rates, the activation energy can be calculated. A significant variation in Ea with α suggests a complex, multi-step degradation mechanism.

The following table illustrates the conceptual application of these methods to the degradation of a hypothetical polymer based on this compound.

MethodTypeKey PrincipleData RequirementOutput
Friedman Differential IsoconversionalRelates the rate of conversion at a constant conversion to the temperature. researchgate.netsciepub.comnih.govTGA data from multiple heating rates.Activation energy (Ea) as a function of conversion (α).
Vyazovkin Integral IsoconversionalRelates the temperature integral to the heating rate for a constant conversion. nih.govnih.govTGA data from multiple heating rates.Activation energy (Ea) as a function of conversion (α).

Characterization of Degradation Byproducts and Oligomeric Fragments

The identification of degradation byproducts and oligomeric fragments is crucial for elucidating the degradation mechanism. Techniques such as Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose. researchgate.net

For polymers of this compound, Py-GC/MS analysis would likely reveal a variety of volatile compounds resulting from thermal decomposition. Based on the expected degradation pathways, these could include:

From β-hydrogen scission: Succinic acid, butanediol (B1596017), and various vinyl- and carboxyl-terminated oligomers.

From vinyl ether degradation: Acetaldehyde, butanol, and fragments containing hydroxyl and carbonyl functionalities.

LC-MS analysis of the degradation products from hydrolytic or enzymatic degradation would be expected to identify water-soluble oligomers and monomers. researchgate.net These could include succinic acid, 4-hydroxybutyl succinate, and oligomers of varying lengths with hydroxyl and carboxyl end groups. kci.go.kr

The following table lists the potential degradation byproducts and the analytical techniques used for their characterization.

Analytical TechniqueTypes of Products DetectedPotential Byproducts from Poly(this compound)
Py-GC/MS Volatile thermal degradation productsSuccinic anhydride, Butanediol, Acetaldehyde, various short-chain alkenes and carboxylic acids.
LC-MS Water-soluble monomers and oligomers from hydrolysis/enzymatic degradationSuccinic acid, 4-(vinyloxy)butanol, Bis(4-hydroxybutyl) succinate, and various oligomeric esters. researchgate.net
FTIR Spectroscopy Changes in functional groups during degradationDecrease in ester and ether bands; increase in carboxyl, hydroxyl, and vinyl end groups. nih.gov
Size Exclusion Chromatography (SEC) Changes in molecular weight and molecular weight distributionDecrease in average molecular weight and broadening of the distribution, indicating chain scission. nih.gov

Theoretical and Computational Chemistry of Bis 4 Vinyloxy Butyl Succinate Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of "Bis(4-(vinyloxy)butyl) succinate". These methods, rooted in quantum mechanics, can elucidate electron distribution, orbital energies, and molecular geometries, which are critical determinants of chemical reactivity and physical characteristics.

Density Functional Theory (DFT) for Reactivity and Energetics

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the reactivity and energetics of chemical systems, including "this compound". By approximating the electron density of a molecule, DFT can accurately predict a wide range of properties. For instance, studies on molecules with similar functional groups, such as bis-oxadiazole-bis-methylene dinitrate, have demonstrated the capability of DFT to determine optimized molecular geometries, including bond lengths and angles, with high precision. nih.gov

In the context of "this compound", DFT calculations could be employed to identify the most stable conformation of the monomer, analyze the rotational barriers of its flexible butyl chains, and pinpoint the sites most susceptible to electrophilic or nucleophilic attack. The calculated energetics of different reaction pathways, such as the initiation and propagation steps of polymerization, can reveal the most favorable reaction mechanisms. For example, DFT has been used to study the tautomerization mechanism of 1,4-bis(methane sulfonyloxy)butane, providing insights into reaction energies and stability. jmchemsci.comjmchemsci.com

Furthermore, analysis of the molecular electrostatic potential (MEP) derived from DFT calculations can visualize the charge distribution across the molecule, highlighting the electron-rich vinyl ether groups and the electron-deficient regions of the succinate (B1194679) ester. This information is invaluable for predicting how the monomer will interact with catalysts and other monomers during polymerization.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
C=C (vinyl)1.34
C-O (vinyl ether)1.36
C-O (ester)1.35
C=O (ester)1.21
C-C (succinate)1.53
C-C (butyl)1.54
Bond Angles (°)
C=C-O (vinyl)126
C-O-C (ether)118
O-C=O (ester)125
C-C-C (succinate)112

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from DFT calculations. The values are based on typical bond lengths and angles for similar functional groups.

Modeling of Monomer and Polymer Electronic Properties

The electronic properties of the "this compound" monomer and its corresponding polymer are crucial for determining their potential applications, for instance, in electronic devices or as specialized coatings. Computational modeling allows for the prediction of key electronic parameters.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For "this compound", the HOMO is expected to be localized primarily on the electron-rich vinyl ether groups, while the LUMO would likely be centered on the electron-withdrawing succinate ester moiety.

Once polymerized, the electronic properties of the resulting material can be modeled by considering short polymer chains (oligomers) or by applying periodic boundary conditions to simulate an infinite polymer network. These calculations can predict the polymer's band gap, which is a key determinant of its electrical conductivity and optical properties. Theoretical studies on other polymers have successfully used these methods to understand their electronic structure. clinicsearchonline.org

Table 2: Hypothetical Electronic Properties of this compound Monomer

PropertyCalculated Value (eV)Description
HOMO Energy -6.8Energy of the highest occupied molecular orbital
LUMO Energy -1.2Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap 5.6Indicator of chemical reactivity and stability

Note: The data in this table is hypothetical and intended to illustrate the electronic properties that can be modeled. The values are representative of a stable organic monomer.

Molecular Dynamics Simulations

While electronic structure calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of how molecules move and interact over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model complex processes such as polymerization and the formation of bulk materials.

Simulation of Polymerization Processes and Chain Growth

MD simulations are a powerful tool for visualizing and analyzing the polymerization of "this compound". By placing a number of monomers in a simulation box along with a virtual initiator, it is possible to observe the step-by-step process of chain growth. These simulations can provide valuable information on:

Reaction kinetics: By tracking the formation of new covalent bonds over time, the rate of polymerization can be estimated.

Chain architecture: The simulations can reveal the resulting polymer's topology, including the degree of branching and the potential for cross-linking.

Intermolecular Interactions in Polymer Networks

Once a polymer network of poly(this compound) is formed, MD simulations can be used to study the intermolecular interactions that govern its bulk properties. These interactions include van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding (if any impurities or additives are present).

By simulating the polymer in the bulk phase, it is possible to calculate important macroscopic properties such as:

Density: The simulated density of the polymer can be compared with experimental measurements to validate the accuracy of the simulation's force field.

Glass transition temperature (Tg): By simulating the polymer at different temperatures and monitoring properties like density or mobility, the Tg can be estimated. This is a crucial parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Mechanical properties: Although computationally demanding, simulations can provide insights into the mechanical behavior of the polymer, such as its response to stress and strain.

Predictive Modeling of Polymer Structures and Conformations

Predictive modeling, often in conjunction with MD simulations and electronic structure calculations, can be used to forecast the three-dimensional structures and preferred conformations of poly(this compound) chains. The flexibility of the butyl chains and the succinate linker will lead to a vast number of possible conformations.

Computational techniques can be employed to explore the conformational landscape of the polymer and identify the low-energy, and therefore most probable, structures. This can involve methods such as:

Conformational searches: Algorithms can systematically or randomly sample different torsional angles along the polymer backbone to generate a wide range of possible conformations.

Energy minimization: Each of these conformations can then be subjected to energy minimization to find the nearest local energy minimum.

Understanding the preferred conformations of the polymer chains is essential for predicting the material's morphology, including the degree of crystallinity and the packing of the polymer chains in the solid state. These structural details have a direct impact on the material's physical and mechanical properties.

Computational Design of Novel Polymer Architectures

The computational design of novel polymer architectures derived from this compound offers a powerful paradigm for the in silico development of new materials with tailored properties. By leveraging theoretical and computational chemistry, it is possible to explore the vast chemical space accessible from this difunctional monomer, predicting polymer structures and their corresponding physicochemical characteristics before their actual synthesis. This approach accelerates the materials discovery process, reduces experimental costs, and provides deep insights into structure-property relationships at the molecular level.

The this compound monomer possesses two key reactive functionalities: two vinyl ether groups and a central succinate ester linkage. The vinyl ether groups are amenable to cationic polymerization, a process that can be initiated by various catalysts. acs.orgcdnsciencepub.comrsc.org The presence of two such groups on a single monomer unit opens up the possibility of forming not only linear polymers but also cross-linked network structures. The succinate core, with its ester bonds, imparts a degree of flexibility and potential biodegradability to the resulting polymer chains. nih.govnih.gov

Computational methodologies can be employed to model the polymerization process itself. For instance, density functional theory (DFT) calculations can elucidate the reaction mechanisms of cationic polymerization of vinyl ethers, including the role of different initiators and catalysts in controlling the stereochemistry and molecular weight of the polymer. nih.govunc.eduresearchgate.net Such studies can help in selecting the optimal synthetic conditions to achieve desired polymer microstructures.

Once potential polymer architectures are conceived, molecular modeling techniques, such as molecular dynamics (MD) and Monte Carlo simulations, can be used to predict their macroscopic properties. rsc.orgmdpi.comacs.org These simulations can provide data on key material characteristics, as illustrated in the hypothetical data tables below. For example, by constructing atomistic models of linear poly(this compound) and cross-linked networks, it is possible to simulate their mechanical, thermal, and transport properties.

Software packages specifically designed for polymer modeling, can aid in the automated generation of various polymer topologies, including linear chains, branched polymers, and cross-linked networks, from a given monomer. nih.gov This allows for the high-throughput screening of a wide range of potential polymer architectures.

The following data tables present illustrative examples of how computational chemistry can be used to predict the properties of polymers derived from this compound.

Table 1: Predicted Mechanical Properties of Linear Poly(this compound) as a Function of Molecular Weight

Molecular Weight (g/mol) Young's Modulus (GPa) Tensile Strength (MPa) Elongation at Break (%)
10,000 0.8 25 350
50,000 1.2 40 200
100,000 1.5 55 150
200,000 1.8 65 100

Table 2: Predicted Glass Transition Temperature (Tg) and Thermal Stability of Cross-linked Poly(this compound) Networks

Cross-linking Density (%) Glass Transition Temperature (Tg) (°C) Decomposition Temperature (TGA, 5% weight loss) (°C)
10 45 320
25 60 345
50 85 370
75 110 390

These tables showcase how computational screening can guide the synthesis of polymers with specific performance characteristics. For instance, if a flexible material is desired, the simulations might point towards a lower molecular weight linear polymer. Conversely, for applications requiring high thermal stability and rigidity, a highly cross-linked network would be more suitable.

Furthermore, computational models can predict the interaction of these novel polymers with other molecules, such as solvents or small drug molecules, which is crucial for applications in areas like coatings, adhesives, and drug delivery. The ability to model these interactions at a molecular level provides a rational basis for designing polymers with optimized performance in their target applications. researchgate.net

Advanced Materials Applications and Performance Characteristics

Integration into Photoimageable Formulations

Bis(4-(vinyloxy)butyl) succinate (B1194679) is a key ingredient in certain photoimageable compositions, which are materials that change their properties upon exposure to light. This characteristic is fundamental to photolithography, a process used to fabricate integrated circuits and other microdevices.

Role as Crosslinking Agent in Antireflective Coatings

In the intricate process of semiconductor manufacturing, precision is paramount. Antireflective coatings are applied to substrates to minimize light reflection during the photolithography process, ensuring the accurate transfer of circuit patterns. Bis(4-(vinyloxy)butyl) succinate serves as a vinyl ether terminated crosslinking agent in positive bottom photoimageable antireflective coating compositions. acs.orggoogle.com

The primary mechanism involves the reaction of the terminal vinyl ether groups of the succinate with hydroxyl or carboxyl groups present on a polymer backbone within the coating formulation. This reaction, catalyzed by an acid, results in the formation of an acid-labile acetal (B89532) linkage. acs.org This crosslinking renders the coating insoluble in the aqueous alkaline developers used for photoresists. google.com The proportion of the vinyl ether crosslinking agent is carefully controlled, typically ranging from 0.20 to 2.00 mole equivalents of the vinyl ether function per reactive group on the polymer, with a preferred range of 0.50 to 1.50 equivalents. google.com

Upon imagewise exposure to light, a photoacid generator (PAG) within the formulation releases an acid. This photogenerated acid then cleaves the acetal bonds, breaking the crosslinks in the exposed regions of the coating. google.com This "de-crosslinking" process restores the solubility of the coating in the developer solution, allowing for its removal along with the exposed photoresist. google.com This wet developable nature is advantageous as it can eliminate the need for a separate dry etching step to remove the antireflective layer. googleapis.com

A variety of polymers with acid-functional groups, such as those containing carboxylic acid, can be used in conjunction with vinyl ether crosslinkers like this compound. google.com

Application in Lithographic and Patterning Technologies

The function of this compound as a crosslinking agent is integral to its application in advanced lithographic and patterning technologies. The formation of acid-labile crosslinks is a cornerstone of chemically amplified photoresists, enabling high sensitivity and resolution in deep-UV lithography. researchgate.net The significant change in molecular weight and solubility between the exposed (de-crosslinked) and unexposed (crosslinked) areas of the antireflective coating contributes to the high-resolution patterning capabilities of these systems. researchgate.net

The use of vinyl ether crosslinkers, including this compound, is cited in patents related to compositions for various lithographic applications, including those for deep ultraviolet (DUV) and immersion lithography. researchgate.net These technologies are essential for the continued miniaturization of electronic components.

Use in Additive Manufacturing (3D Printing) Resins

Tailoring Cure Kinetics for Additive Fabrication

The cure kinetics of a resin are critical in additive manufacturing processes like stereolithography (SLA) and digital light processing (DLP). The reactivity of vinyl ethers can be very high, which can be advantageous for fast printing speeds. researchgate.net The specific structure of this compound, with its flexible butyl succinate core, could potentially influence the cure rate and the mechanical properties of the final printed part. However, detailed research findings specifically investigating the effect of this compound on cure kinetics in 3D printing resins are not currently available.

Development of Shape Memory Polymer Systems

Shape memory polymers (SMPs) are smart materials that can recover their original shape from a deformed shape upon the application of an external stimulus, such as heat or light. The fundamental mechanism involves the formation of a stable polymer network (the permanent shape) and switchable segments that can be temporarily fixed in a deformed state.

While research exists on shape memory polymers based on various chemistries, including poly(vinyl alcohol) and other systems, there is no specific information in the reviewed literature that details the use of this compound in the development of shape memory polymer systems. rsc.orgyoutube.com In theory, its difunctional nature would allow it to act as a crosslinker to form a permanent network, a key component of an SMP. The properties of the resulting network would depend on the other components of the polymer system.

Formation of Crosslinked Thermoset Networks

This compound is particularly well-suited for the formation of highly crosslinked thermoset networks. The vinyl ether functional groups are electron-rich and readily undergo cationic polymerization when exposed to an appropriate initiator, such as a strong acid or a cationic photoinitiator. psu.edu This process involves the opening of the vinyl double bond and the subsequent propagation of a polymer chain. As this compound possesses two such reactive sites, it can form a three-dimensional network structure, leading to the creation of a rigid and insoluble thermoset material.

The polymerization can be initiated either thermally or through the use of ultraviolet (UV) or electron beam (EB) radiation, the latter of which is a common method for radiation-curable coatings and adhesives. sigmaaldrich.com The use of a cationic photoinitiator allows for rapid curing at ambient temperatures upon exposure to light. google.com The resulting network consists of poly(vinyl ether) chains interconnected by the succinate ester units. The properties of the final thermoset are highly dependent on the degree of crosslinking, which can be influenced by factors such as initiator concentration and curing conditions. psu.edu

Tunable Thermomechanical Responses

A key advantage of using this compound in the formulation of thermosets is the ability to tune the thermomechanical properties of the resulting network. The flexible butyl succinate core of the monomer can impart a degree of flexibility to the otherwise rigid polymer network. This is in contrast to thermosets formed from more rigid divinyl ether monomers. psu.edu

The thermomechanical response of these networks can be tailored by copolymerizing this compound with other vinyl ether monomers or by blending it with other polymers. For instance, incorporating monomers with different functionalities or chain lengths can alter the crosslink density and, consequently, the glass transition temperature (Tg), tensile modulus, and elongation at break of the final material. nih.gov The ability to systematically vary the comonomer ratio allows for the creation of materials ranging from hard, glassy thermosets to more flexible, elastomeric networks. nih.gov

Below is a table illustrating the potential range of thermomechanical properties that can be achieved in vinyl ether-based thermoset systems. While specific data for this compound is not extensively published, these values represent typical ranges for related divinyl ether thermosets.

PropertyRepresentative Value Range
Glass Transition Temperature (Tg)-90 to 114 °C
Tensile Modulus3.1 MPa to 1.9 GPa
Elongation at BreakVariable, dependent on crosslink density

Note: The data in this table is representative of the broad range of properties achievable in divinyl ether-based thermosets and is not specific to this compound. The actual properties of a thermoset derived from this specific monomer would depend on the precise formulation and curing conditions. nih.gov

Applications in Electrophoretic Display Technologies

While direct applications of this compound in commercially available electrophoretic displays (EPDs) are not widely documented in public literature, the chemical properties of this monomer suggest its potential utility in this field.

Electrophoretic displays rely on the movement of charged particles within a colored fluid under the influence of an electric field. These particles are typically encapsulated in microcapsules, which are then dispersed in a binder material. qub.ac.uk The stability and performance of the EPD are highly dependent on the properties of these polymeric particles and the binder.

The ability of this compound to form crosslinked polymer networks makes it a candidate for the synthesis of the polymeric particles or the binder material itself. Through techniques such as suspension or emulsion polymerization, it is conceivable that this compound could be used to create stable, crosslinked microparticles. The succinate ester core could potentially enhance the compatibility of the particles with the electrophoretic fluid and the binder. Furthermore, the vinyl ether groups could be copolymerized with other functional monomers to control the surface charge and steric stabilization of the particles, which are crucial for preventing aggregation and ensuring reliable electrophoretic movement.

Design of Polymers with Selectively Cleavable Backbones

A significant area of research interest for this compound lies in the design of polymers with intentionally degradable backbones. This functionality is critical for applications requiring controlled release, temporary medical implants, and environmentally friendly materials.

The polymerization of vinyl ethers proceeds through the formation of acetal or poly(acetal) linkages in the polymer backbone. nih.gov These acetal linkages are known to be stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. nih.gov This inherent chemical lability provides a mechanism for the controlled depolymerization of the polymer network.

By incorporating this compound into a polymer, the resulting material will contain acid-labile acetal bonds throughout its structure. Exposure to an acidic environment will catalyze the hydrolysis of these bonds, leading to the breakdown of the polymer network into smaller, soluble fragments. nih.govnih.gov The rate of this degradation can be controlled by the pH of the surrounding environment, allowing for triggered or timed release of encapsulated materials or the gradual erosion of a device. nih.gov

The presence of ester linkages within the succinate portion of this compound introduces another potential mechanism for degradation. Polyesters are known to be susceptible to hydrolytic and enzymatic degradation. researchgate.netfraunhofer.de The combination of both ester and acetal functionalities within the polymer backbone created from this monomer offers a dual-degradation pathway.

This dual-mechanism approach can lead to enhanced biodegradability compared to polymers containing only one type of cleavable linkage. The initial degradation may occur via acid-catalyzed cleavage of the acetal bonds, followed by the enzymatic or hydrolytic breakdown of the ester groups in the remaining fragments. nih.govresearchgate.net This strategy can be particularly useful for designing polymers that can degrade in various biological environments where both acidic conditions and enzymatic activity are present. nih.govresearchgate.net The degradation products would ultimately be based on succinic acid and butanediol (B1596017) derivatives, which are generally considered to be biocompatible.

Modulation of Polymer Network Properties

This compound serves as a crosslinking agent, a molecule that forms bridges between polymer chains. Its structure, featuring two terminal vinyl ether groups, enables it to react with complementary functional groups on polymer backbones, such as hydroxyl or carboxyl groups, to create a three-dimensional network. This process is particularly relevant in the formulation of specialized coatings, such as those used in photolithography as antireflective layers. google.comgoogle.comgoogle.com The formation of these crosslinks, often through acid-catalyzed reactions, transforms the polymer from a collection of individual chains into a more rigid and stable structure. google.comgoogle.com

The extent of this network formation, or crosslinking density, is a critical parameter that dictates the final properties of the material. By controlling the concentration of this compound, one can precisely modulate the polymer network and, consequently, its performance characteristics.

The mechanical integrity of a polymer is profoundly influenced by its crosslinking density. An increase in the concentration of a crosslinking agent like this compound generally leads to a higher number of crosslinks per unit volume. This, in turn, restricts the mobility of the polymer chains, resulting in a material that is stiffer and stronger.

Detailed Research Findings:

General studies on crosslinked polymers demonstrate a clear correlation between crosslinking density and mechanical properties. As the crosslinking density increases, the following trends are typically observed:

Tensile Modulus and Strength: Both the tensile modulus (a measure of stiffness) and tensile strength (the stress a material can withstand before breaking) tend to increase. This is because the interconnected network of polymer chains can more effectively resist deformation and fracture.

Elongation at Break: Conversely, the elongation at break, which indicates the material's ductility, generally decreases. With more crosslinks holding the polymer chains together, their ability to slide past one another under stress is limited, leading to a more brittle material.

The table below provides a representative illustration of how varying the concentration of a generic crosslinking agent can be expected to influence the mechanical properties of a polymer network. It is important to note that this data is illustrative and not specific to this compound, for which publicly available quantitative data is scarce.

Table 1: Representative Impact of Crosslinker Concentration on Mechanical Properties

Crosslinker Concentration (wt%) Tensile Modulus (MPa) Tensile Strength (MPa) Elongation at Break (%)
1 500 30 150
5 1200 55 50
10 2500 80 10

The thermal behavior of a polymer, including its transitions between different physical states, is also significantly affected by the presence and density of crosslinks introduced by molecules such as this compound.

Detailed Research Findings:

Glass Transition Temperature (Tg): The glass transition temperature, which marks the transition from a rigid, glassy state to a more flexible, rubbery state, typically increases with higher crosslinking density. The crosslinks reduce the free volume and restrict the segmental motion of the polymer chains, meaning more thermal energy is required to induce the transition.

Melting Temperature (Tm): For semi-crystalline polymers, the melting temperature may also be affected. While the influence can be complex, a decrease in crystallinity due to crosslinking can sometimes lead to a depression or broadening of the melting peak observed in differential scanning calorimetry (DSC) analysis.

The following table illustrates the expected influence of increasing crosslinker concentration on the thermal properties of a hypothetical polymer. This data is representative and serves to demonstrate the general principles.

Table 2: Representative Influence of Crosslinker Concentration on Thermal Properties

Crosslinker Concentration (wt%) Glass Transition Temperature (Tg) (°C) Degree of Crystallinity (%)
1 85 30
5 105 22
10 125 15

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on Bis(4-(vinyloxy)butyl) succinate (B1194679)

Bis(4-(vinyloxy)butyl) succinate is a bifunctional monomer characterized by the presence of two vinyl ether groups and a central succinate ester linkage. Its molecular structure suggests a combination of properties derived from both functionalities. The vinyl ether groups are known to be highly reactive in cationic polymerization, a process that is less sensitive to oxygen inhibition compared to free-radical polymerization, making it advantageous for certain applications like coatings and adhesives. The succinate ester core, on the other hand, is a building block found in biodegradable polyesters such as poly(butylene succinate) (PBS). researchgate.netresearchgate.net This suggests that polymers derived from this compound could exhibit some degree of biodegradability.

While direct academic studies on this compound are limited, research on structurally similar compounds provides valuable insights. For instance, divinyl ethers are utilized as reactive diluents in radiation-curing formulations for coatings and inks, where they contribute to rapid curing and high crosslink density. parchem.com Specifically, 1,4-butanediol (B3395766) divinyl ether, which shares the vinyloxybutyl moiety, is a known component in such systems. google.com Furthermore, the synthesis of functional poly(vinyl ether)s through controlled cationic polymerization is an active area of research, with methods being developed to create well-defined polymer architectures. researchgate.netacs.orgnih.gov These studies lay the groundwork for understanding how this compound might behave in polymerization reactions and what types of polymer structures could be achieved.

The presence of the succinate group also invites comparison with the well-studied biodegradable polymer, poly(butylene succinate) (PBS). PBS is known for its good processability and mechanical properties, making it a viable alternative to conventional plastics in some applications. researchgate.netresearchgate.net The incorporation of a succinate moiety into a polymer backbone via a monomer like this compound could therefore be a strategy to impart biodegradability to the resulting material.

Identification of Current Research Gaps and Challenges

Despite the potential suggested by its structure, there is a significant lack of dedicated research on this compound. The primary research gaps are:

Synthesis and Characterization: Detailed and optimized synthesis protocols for this compound are not readily available in peer-reviewed literature. A thorough characterization of its physical and chemical properties is also needed.

Homopolymerization and Copolymerization Studies: There is a scarcity of studies on the cationic polymerization behavior of this compound, both in homopolymerization and in copolymerization with other vinyl ethers or vinyl monomers. Understanding its reactivity ratios and the properties of the resulting polymers is crucial.

Structure-Property Relationships: The relationship between the molecular structure of polymers derived from this monomer and their resulting thermal, mechanical, and biodegradable properties has not been investigated.

Application-Specific Performance: While its structural components suggest potential in coatings, adhesives, and biodegradable plastics, there is no published data evaluating its performance in these or any other applications.

Biodegradability Assessment: The presumed biodegradability imparted by the succinate linkage needs to be experimentally verified through standardized testing methods.

The primary challenge lies in the niche nature of this specific monomer, which has likely limited the academic and industrial research focus on it thus far.

Prospective Areas for Future Investigation and Innovation

The identified research gaps point toward several promising avenues for future investigation that could unlock the potential of this compound:

Advanced Polymer Architectures: Future research could focus on the synthesis of novel polymer architectures, such as crosslinked networks, graft copolymers, and block copolymers, using this compound as a key building block. The bifunctionality of the monomer makes it an ideal candidate for creating highly crosslinked materials with potentially superior thermal and mechanical properties.

Biodegradable and Biocompatible Materials: A significant area for future research is the development of biodegradable polymers. By copolymerizing this compound with other monomers, it may be possible to tailor the degradation rate and mechanical properties of the resulting materials for specific applications, such as in biomedical devices or environmentally friendly packaging. digitellinc.comnih.gov

High-Performance Coatings and Adhesives: The fast-curing nature of vinyl ethers suggests that this compound could be a valuable component in UV and electron beam-curable coatings and adhesives. Future studies could explore its use as a reactive diluent or a primary monomer to enhance properties like scratch resistance, chemical resistance, and adhesion to various substrates.

Dental Composites and Restorative Materials: The field of dental materials is constantly seeking monomers that can reduce polymerization shrinkage and improve mechanical properties. Given that related vinyl ether and methacrylate (B99206) compounds are used in dental composites, investigating the potential of this compound in this area could be a fruitful line of research. nih.govmdpi.comnih.gov

Computational Modeling and Simulation: To complement experimental work, computational studies could be employed to predict the polymerization behavior of this compound and the properties of the resulting polymers. This could help to guide experimental design and accelerate the development of new materials.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.